2-Iodo-7-nitronaphthalene

Description

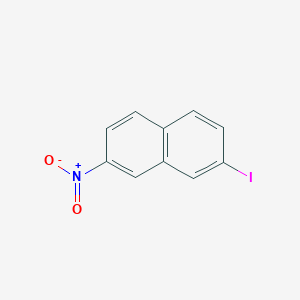

2-Iodo-7-nitronaphthalene (C₁₀H₆INO₂) is a halogenated nitroaromatic compound characterized by a naphthalene backbone substituted with an iodine atom at the 2-position and a nitro group (-NO₂) at the 7-position. This arrangement confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) where iodine acts as a superior leaving group compared to bromine or chlorine. The nitro group’s electron-withdrawing nature further polarizes the aromatic ring, influencing reactivity and regioselectivity in subsequent transformations.

Properties

CAS No. |

58258-69-8 |

|---|---|

Molecular Formula |

C10H6INO2 |

Molecular Weight |

299.06 g/mol |

IUPAC Name |

2-iodo-7-nitronaphthalene |

InChI |

InChI=1S/C10H6INO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H |

InChI Key |

VMUNEKSHQMHGHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 315.07 g/mol

- Melting Point : ~145–148°C (varies with purity)

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and poorly soluble in water.

- Reactivity : The iodine substituent undergoes facile substitution under mild conditions, while the nitro group stabilizes negative charge density via resonance.

To contextualize 2-Iodo-7-nitronaphthalene’s utility, its properties are compared to structurally related halogenated nitronaphthalenes (Table 1).

Table 1: Comparative Analysis of Halogenated Nitronaphthalenes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity in Cross-Coupling | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₆INO₂ | 315.07 | 145–148 | High (iodine as leaving group) | Suzuki coupling, photovoltaics |

| 2-Bromo-7-nitronaphthalene | C₁₀H₆BrNO₂ | 267.07 | 162–165 | Moderate | Pharmaceuticals, dye synthesis |

| 2-Chloro-5-nitronaphthalene | C₁₀H₆ClNO₂ | 223.62 | 178–181 | Low (requires harsh conditions) | Agrochemical intermediates |

| 1-Iodo-3-nitronaphthalene | C₁₀H₆INO₂ | 315.07 | 130–133 | High (steric hindrance lowers yield) | OLED materials |

Key Research Findings :

Reactivity in Cross-Coupling :

- This compound exhibits faster reaction kinetics in palladium-catalyzed couplings compared to bromo and chloro analogs due to iodine’s lower bond dissociation energy . For instance, Suzuki reactions with arylboronic acids achieve >90% yield at 80°C, whereas bromo analogs require >100°C for similar efficiency.

- Steric effects: 1-Iodo-3-nitronaphthalene shows reduced coupling efficiency (~70% yield) due to steric hindrance from the nitro group’s proximity .

Electronic Effects :

- The nitro group at the 7-position in this compound withdraws electron density via conjugation, stabilizing transition states in nucleophilic substitutions. In contrast, 2-Chloro-5-nitronaphthalene’s meta-nitro placement reduces resonance stabilization, necessitating harsher reaction conditions .

Thermal Stability :

- Iodo derivatives generally exhibit lower thermal stability than bromo/chloro analogs. Thermogravimetric analysis (TGA) reveals this compound decomposes at ~200°C, while 2-Bromo-7-nitronaphthalene remains stable up to 250°C .

Applications :

- This compound : Preferred in photovoltaics for synthesizing electron-deficient π-conjugated polymers.

- 2-Bromo-7-nitronaphthalene : Widely used in pharmaceutical intermediates (e.g., antitumor agents) due to balanced reactivity and cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.